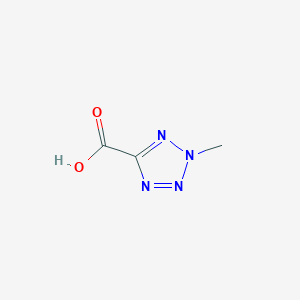
Methanamine;perchloric acid
Übersicht
Beschreibung
Methanamine;perchloric acid is an organic compound with the molecular formula CH₆ClNO₄. It is a derivative of methylamine, where the amine group is bonded to a perchlorate ion. This compound is known for its use in various chemical reactions and applications, particularly in the field of energetic materials due to its explosive properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methanamine;perchloric acid can be synthesized through the reaction of methylamine with perchloric acid. The reaction typically involves the following steps:
Preparation of Methylamine Solution: Methylamine is dissolved in a suitable solvent, such as water or ethanol.
Addition of Perchloric Acid: Perchloric acid is slowly added to the methylamine solution under controlled conditions to prevent any violent reactions.
Crystallization: The resulting solution is then cooled to precipitate methylamine perchlorate crystals, which are filtered and dried.
Industrial Production Methods
In industrial settings, the production of methylamine perchlorate involves similar steps but on a larger scale. The process is carefully controlled to ensure safety and purity of the final product. Industrial methods may also involve the use of automated systems to handle the reactive chemicals and to monitor the reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Methanamine;perchloric acid undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form different nitrogen oxides and other by-products.
Reduction: Reduction reactions can convert methylamine perchlorate into simpler amines and other compounds.
Substitution: The perchlorate ion can be substituted with other anions in certain reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride can be used.
Reaction Conditions: These reactions typically require controlled temperatures and pressures to ensure safety and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce nitrogen oxides, while reduction can yield simpler amines .
Wissenschaftliche Forschungsanwendungen
Methanamine;perchloric acid has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical syntheses and analytical methods.
Biology: this compound can be used in studies involving nitrogen metabolism and related biochemical pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of drug delivery systems.
Industry: It is used in the production of explosives and propellants due to its energetic properties
Wirkmechanismus
The mechanism of action of methylamine perchlorate involves its decomposition into various reactive intermediates. These intermediates can then participate in further chemical reactions, leading to the formation of different products. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylamine Perchlorate: Similar to methylamine perchlorate but with an ethyl group instead of a methyl group.
Dimethylamine Perchlorate: Contains two methyl groups attached to the nitrogen atom.
Trimethylamine Perchlorate: Contains three methyl groups attached to the nitrogen atom.
Uniqueness
Methanamine;perchloric acid is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Its energetic properties make it particularly valuable in the production of explosives and propellants, distinguishing it from other similar compounds .
Eigenschaften
IUPAC Name |
methanamine;perchloric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N.ClHO4/c1-2;2-1(3,4)5/h2H2,1H3;(H,2,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGIWXUFDNQZEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN.OCl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30514706 | |
| Record name | Perchloric acid--methanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15875-44-2 | |
| Record name | Perchloric acid--methanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B179697.png)




